Cas no 2272772-71-9 (3-Pyrrolidinecarboxylic acid, 4-ethyl-3-fluoro-, (3R,4R)-)

3-Pyrrolidinecarboxylic acid, 4-ethyl-3-fluoro-, (3R,4R)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinecarboxylic acid, 4-ethyl-3-fluoro-, (3R,4R)-
-
- インチ: 1S/C7H12FNO2/c1-2-5-3-9-4-7(5,8)6(10)11/h5,9H,2-4H2,1H3,(H,10,11)/t5-,7+/m1/s1
- InChIKey: LPQXSPNWNUKANZ-VDTYLAMSSA-N
- ほほえんだ: N1C[C@@H](CC)[C@](F)(C(O)=O)C1
3-Pyrrolidinecarboxylic acid, 4-ethyl-3-fluoro-, (3R,4R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-392834-5.0g |
rac-(3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylic acid |
2272772-71-9 | 95.0% | 5.0g |
$5387.0 | 2025-03-16 | |
Enamine | EN300-392834-10.0g |
rac-(3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylic acid |
2272772-71-9 | 95.0% | 10.0g |
$7988.0 | 2025-03-16 | |
Enamine | EN300-392834-0.1g |
rac-(3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylic acid |
2272772-71-9 | 95.0% | 0.1g |
$1635.0 | 2025-03-16 | |
Enamine | EN300-392834-0.25g |
rac-(3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylic acid |
2272772-71-9 | 95.0% | 0.25g |
$1708.0 | 2025-03-16 | |
Enamine | EN300-392834-1.0g |
rac-(3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylic acid |
2272772-71-9 | 95.0% | 1.0g |
$1857.0 | 2025-03-16 | |
Enamine | EN300-392834-0.05g |
rac-(3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylic acid |
2272772-71-9 | 95.0% | 0.05g |
$1560.0 | 2025-03-16 | |
Enamine | EN300-392834-0.5g |
rac-(3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylic acid |
2272772-71-9 | 95.0% | 0.5g |
$1783.0 | 2025-03-16 | |
Enamine | EN300-392834-2.5g |
rac-(3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylic acid |
2272772-71-9 | 95.0% | 2.5g |
$3641.0 | 2025-03-16 |
3-Pyrrolidinecarboxylic acid, 4-ethyl-3-fluoro-, (3R,4R)- 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
3-Pyrrolidinecarboxylic acid, 4-ethyl-3-fluoro-, (3R,4R)-に関する追加情報
Research Brief on 3-Pyrrolidinecarboxylic acid, 4-ethyl-3-fluoro-, (3R,4R)- (CAS: 2272772-71-9)
The compound 3-Pyrrolidinecarboxylic acid, 4-ethyl-3-fluoro-, (3R,4R)- (CAS: 2272772-71-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative is of particular interest due to its potential applications as a building block in the synthesis of bioactive molecules, including protease inhibitors and other therapeutic agents. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and its role in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a key intermediate in the synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors. The (3R,4R) stereochemistry was found to be crucial for binding affinity, with the 4-ethyl and 3-fluoro substitutions contributing to improved metabolic stability compared to earlier analogs. The research team employed a combination of asymmetric hydrogenation and enzymatic resolution to achieve high enantiomeric excess (>99% ee) of the target compound.
Further investigations have revealed that 2272772-71-9 demonstrates interesting physicochemical properties, including a calculated logP of 1.2 and good aqueous solubility (23 mg/mL at pH 7.4), making it particularly suitable for oral drug development. Nuclear magnetic resonance (NMR) studies have confirmed the rigid conformation of the pyrrolidine ring, which appears to be maintained even when incorporated into larger molecular frameworks.
In the area of central nervous system (CNS) drug discovery, researchers at several pharmaceutical companies have incorporated this building block into potential candidates targeting neurotransmitter transporters. The fluorine atom at the 3-position has been shown to modulate both the pharmacokinetic profile and target engagement through strategic hydrogen bonding interactions. Preliminary animal studies with derivatives containing this moiety have shown improved blood-brain barrier penetration compared to non-fluorinated analogs.
The synthetic accessibility of 3-Pyrrolidinecarboxylic acid, 4-ethyl-3-fluoro-, (3R,4R)- has been significantly improved in recent years. A 2024 publication in Organic Process Research & Development described a scalable route starting from commercially available (R)-4-ethyl-3-pyrrolidinone, with the key fluorination step achieving 85% yield using Selectfluor as the fluorinating agent. This advancement has made the compound more accessible for structure-activity relationship studies across multiple therapeutic areas.
As the pharmaceutical industry continues to explore constrained amino acid analogs for drug design, the unique combination of structural features in 2272772-71-9 - including its stereochemistry, fluorine substitution, and ethyl side chain - positions it as a valuable scaffold for future medicinal chemistry efforts. Current research directions include its incorporation into peptide mimetics and investigation of its potential as a chiral auxiliary in asymmetric synthesis.
2272772-71-9 (3-Pyrrolidinecarboxylic acid, 4-ethyl-3-fluoro-, (3R,4R)-) 関連製品
- 1807175-50-3(Methyl 3-cyano-4-methoxy-2-(trifluoromethoxy)benzoate)
- 657424-03-8(1-Piperazinecarboxylicacid,3-methyl-,ethylester,(3R)-(9CI))
- 125455-61-0(gly-arg p-nitroanilide dihydrochloride)
- 2092163-19-2(1,1,1-trifluoro-3-methyl-3-phenylbutan-2-amine)
- 2228533-90-0(2-(3-Bromo-5-nitrophenyl)propan-2-ol)
- 1096264-67-3(2-(6-Amino-1h-indol-1-yl)acetamide)
- 1396556-65-2(ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate)
- 2228289-87-8(4-1-(aminomethyl)cyclohexylbenzene-1,2,3-triol)
- 1805533-13-4(Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-hydroxypyridine-3-acetate)
- 149267-90-3(Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate)




